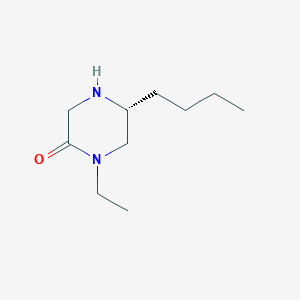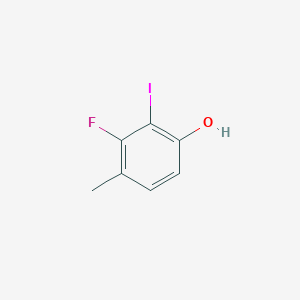
(4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H10BBrO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromo group at the 4-position and an ethoxycarbonyl group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid typically involves the reaction of 4-bromo-3-iodobenzoic acid with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenols.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxy-3-(ethoxycarbonyl)phenylboronic acid.
Reduction: Formation of 3-(ethoxycarbonyl)phenylboronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
Comparaison Avec Des Composés Similaires
- 4-Ethoxycarbonylphenylboronic acid
- 4-Bromophenylboronic acid
- Phenylboronic acid
Comparison:
- 4-Ethoxycarbonylphenylboronic acid: Similar to (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid but lacks the bromo group, making it less reactive in certain substitution reactions .
- 4-Bromophenylboronic acid: Lacks the ethoxycarbonyl group, which can affect its solubility and reactivity in certain reactions .
- Phenylboronic acid: The simplest form of boronic acid, lacking both the bromo and ethoxycarbonyl groups, making it less versatile in synthetic applications .
Propriétés
Formule moléculaire |
C9H10BBrO4 |
|---|---|
Poids moléculaire |
272.89 g/mol |
Nom IUPAC |
(4-bromo-3-ethoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BBrO4/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3 |
Clé InChI |
MRCQFOHSVQFYRQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)Br)C(=O)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14032778.png)


![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
